Cas no 6126-12-1 (3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole)
6126-12-1 structure
Product Name:3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Numero CAS:6126-12-1
MF:C12H14N2O2S
MW:250.316761493683
CID:954243
PubChem ID:261702
Update Time:2025-04-19
3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
- AC1Q6VLR; MLS000122862; 1-Tosyl-3,5-dimethylpyrazol; 3,5-Dimethyl-1-(p-toluolsulfonyl)-pyrazol; HMS1475A18; NSC94604; 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole; 3,5-Dimethyl-1-(toluol-4-sulfonyl)-1H-pyrazol; 3,5-dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole; AC1L65VN; CTK5B2953; 3,5-Dimethyl-1-tosylpyrazol; ChemDiv3_000722; 3,5-dimethyl-1-tosyl-pyrazole;
- 3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole
- 3,5-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-1H-PYRAZOLE
- 3,5-dimethyl-1-tosyl-1H-pyrazole
- HMS1475A18
- Z57113668
- 3,5-dimethyl-1-(4-methylphenyl)sulfonyl-pyrazole
- SR-01000407572
- CCG-104781
- BRD-K67087812-001-01-8
- 6126-12-1
- STK354268
- 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole
- 3,5-dimethyl-1-tosyl-pyrazole
- AKOS000314387
- SR-01000407572-1
- DTXSID50294119
- DS-004658
- 3,5-DIMETHYL-1-(4-METHYLBENZENESULFONYL)PYRAZOLE
- HMS2392P24
- BDBM55370
- NSC-94604
- IDI1_019688
- SMR000123435
- CHEMBL2138180
- MLS000122862
- ChemDiv3_000722
- NSC94604
- cid_261702
- Cambridge id 5278613
-
- Inchi: 1S/C12H14N2O2S/c1-9-4-6-12(7-5-9)17(15,16)14-11(3)8-10(2)13-14/h4-8H,1-3H3
- Chiave InChI: XEBCPVLMBKAGCP-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(N1C(C)=CC(C)=N1)(=O)=O
Proprietà calcolate
- Massa esatta: 250.07772
- Massa monoisotopica: 250.078
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 355
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 60.3Ų
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 417.6°C at 760 mmHg
- Punto di infiammabilità: 206.4°C
- Indice di rifrazione: 1.598
- PSA: 51.96
3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
6126-12-1 (3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso